1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Procure 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one to secure a stereochemically pure (R)-configured scaffold. The N-acetyl protecting group and defined hydroxymethyl orientation enable predictable derivatization without diastereomeric mixtures, critical for SAR studies and patent-aligned therapeutic programs (e.g., β2-adrenergic activators, dual SphK1/SphK2 inhibitors).

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8120927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)CO
InChIInChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1
InChIKeyQZIPHPJTYHOXKM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 2784591-20-2) for Chiral Synthesis Applications


1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 2784591-20-2) is a chiral N-acetylated pyrrolidine building block with the molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol [1]. The compound features a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group in the (R)-configuration, and an acetyl group on the ring nitrogen [1]. Its computed XLogP3-AA value is -0.6, indicating moderate hydrophilicity [1]. Commercially available from multiple vendors at purities of 95-97%, this compound serves primarily as an intermediate or scaffold component in medicinal chemistry and organic synthesis [2].

Why 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Cannot Be Replaced by Generic Pyrrolidine Analogs


The (R)-stereochemistry at the 3-position of the pyrrolidine ring fundamentally determines the three-dimensional spatial orientation of the hydroxymethyl group, which directly influences molecular recognition in biological systems and stereochemical outcomes in asymmetric synthesis [1]. Substitution with the (S)-enantiomer, the racemic mixture, or regioisomeric analogs with hydroxymethyl substitution at alternative positions (e.g., 2-position or 4-position) introduces distinct spatial vectors that can disrupt hydrogen bonding networks, alter binding pocket compatibility, and yield divergent pharmacokinetic profiles [2][3]. For instance, the 2-(hydroxymethyl)pyrrolidine scaffold exhibits a different hydrogen bonding geometry that has been characterized as essential for dual SphK1/SphK2 inhibition, whereas the 3-substituted geometry presents an alternative interaction landscape [3]. Generic substitution without stereochemical and regiochemical verification therefore introduces uncontrolled variables that compromise experimental reproducibility and structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one: Procurement Selection Criteria


Stereochemical Purity as a Determinant of Synthetic Reproducibility: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer of 3-(hydroxymethyl)pyrrolidine derivatives is the specific stereoisomer required for numerous patent-protected pharmaceutical compositions and synthetic intermediates [1]. Commercial procurement of this compound as the defined (R)-enantiomer ensures stereochemical integrity in downstream reactions, whereas the racemic mixture would yield a 1:1 mixture of diastereomeric products when coupled to other chiral centers [1]. The (R)-configuration is explicitly specified in patent applications for substituted hydroxymethyl pyrrolidines with therapeutic utility, where stereochemistry is a critical determinant of target engagement [1].

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Lipophilicity Profile Differentiation: Impact on Pharmacokinetic Behavior and Assay Compatibility

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one exhibits a computed XLogP3-AA value of -0.6, indicating moderate hydrophilicity that distinguishes it from more lipophilic pyrrolidine analogs [1]. This property is relevant for aqueous solubility and permeability considerations in biological assay design. For context, closely related 2-(hydroxymethyl)pyrrolidine derivatives with extended lipophilic tails demonstrate substantially higher LogP values correlating with membrane permeability and target engagement profiles [2]. The lower lipophilicity of the 3-substituted scaffold may influence distribution and clearance characteristics compared to more hydrophobic analogs.

Lipophilicity ADME prediction Drug design

Hydrogen Bond Donor/Acceptor Profile: N-Acetylated vs. Free Amine Pyrrolidine Derivatives

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one contains one hydrogen bond donor (hydroxymethyl -OH) and two hydrogen bond acceptors (amide carbonyl, hydroxymethyl oxygen) [1]. This H-bond profile differs from free amine pyrrolidine derivatives such as (R)-3-(hydroxymethyl)pyrrolidine, which possess an additional hydrogen bond donor (secondary amine N-H) capable of both donating and accepting hydrogen bonds [2]. The N-acetylation reduces basicity and alters the protonation state at physiological pH, which can affect solubility, permeability, and target binding interactions [1].

Hydrogen bonding Molecular recognition Solubility

Optimal Research and Industrial Application Scenarios for 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (R)-Stereochemistry

Procurement of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is indicated for synthetic programs requiring a stereochemically pure (R)-configured pyrrolidine scaffold. The defined stereochemistry ensures that subsequent derivatization steps proceed with predictable stereochemical outcomes, avoiding the formation of diastereomeric mixtures that would require costly and time-consuming chiral separation [1]. This is particularly relevant for programs aligned with patent families specifying (R)-hydroxymethyl pyrrolidine cores in therapeutic candidates [1].

Medicinal Chemistry Programs Targeting β2-Adrenergic Receptor Modulation in Metabolic Disorders

Patent literature from Atrogi AB (US20240391871A1) describes substituted hydroxymethyl pyrrolidines as β2-adrenergic receptor activators for treating hyperglycemia and type 2 diabetes [1]. 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one serves as a structurally relevant intermediate or comparator scaffold for medicinal chemistry exploration in this therapeutic area. The N-acetyl group provides a handle for further functionalization or can serve as a protecting group during multi-step synthesis of more complex analogs [1].

Development of Novel Kinase Inhibitors Utilizing Hydroxymethyl Pyrrolidine Scaffolds

Hydroxymethyl pyrrolidine scaffolds have demonstrated utility in kinase inhibitor design, exemplified by dual SphK1/SphK2 inhibitors based on 2-(hydroxymethyl)pyrrolidine cores (Ki values of 0.679 μM and 0.951 μM respectively) [2]. The 3-substituted scaffold represented by 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one offers an alternative geometry for exploring structure-activity relationships in kinase binding pockets, with the (R)-stereochemistry providing a defined spatial orientation for hydrogen bonding interactions [2].

Synthesis of Peptidomimetics and Conformationally Constrained Amino Acid Analogs

The pyrrolidine ring with 3-hydroxymethyl substitution serves as a conformationally constrained scaffold for designing peptidomimetics [1]. 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one provides an N-protected, stereochemically defined building block that can be incorporated into peptide analog synthesis. The moderate lipophilicity (XLogP3-AA = -0.6) [2] and defined hydrogen bonding profile support compatibility with aqueous reaction conditions and biological assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.